molecular formula C14H20O4 B12000918 1-(3,4,5-Triethoxyphenyl)ethanone

1-(3,4,5-Triethoxyphenyl)ethanone

Cat. No.: B12000918
M. Wt: 252.31 g/mol
InChI Key: WMXSFSRRLUPCFE-UHFFFAOYSA-N
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Description

veratraldehyde , is an organic compound with the chemical formula C14H20O4. It belongs to the class of aryl alkyl ketones and is derived from veratrole (1,2-dimethoxybenzene). The compound features three ethoxy (-OCH2CH3) groups attached to the phenyl ring. Veratraldehyde is a colorless to pale yellow liquid with a pleasant odor.

Preparation Methods

Veratraldehyde can be synthesized through several methods:

    Reimer-Tiemann Reaction: In this classic method, veratrole reacts with chloroform (CHCl) and aqueous sodium hydroxide (NaOH) to yield veratraldehyde.

    Perkin Reaction: Veratrole reacts with acetic anhydride in the presence of sodium acetate to form veratraldehyde.

    Industrial Production: Veratraldehyde is industrially produced by the oxidation of veratrole using air or oxygen in the presence of a catalyst (e.g., copper or silver salts).

Chemical Reactions Analysis

Veratraldehyde undergoes various reactions:

    Oxidation: It can be oxidized to veratric acid (3,4,5-trimethoxybenzoic acid) using strong oxidizing agents.

    Reduction: Reduction of veratraldehyde leads to veratryl alcohol (3,4,5-trimethoxybenzyl alcohol).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Scientific Research Applications

Veratraldehyde finds applications in various fields:

    Flavor and Fragrance Industry: It contributes to the aroma of certain natural products and perfumes.

    Pharmaceuticals: Veratraldehyde derivatives exhibit potential antifungal, antibacterial, and antioxidant properties.

    Chemical Synthesis: It serves as a building block for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of veratraldehyde’s effects remains an area of ongoing research. it is believed to interact with cellular targets and pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Veratraldehyde is unique due to its triethoxy substitution pattern. Similar compounds include veratrole (1,2-dimethoxybenzene) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

For further exploration, you can refer to the Sigma-Aldrich page on 1-(3,4,5-triethoxyphenyl)ethanone

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(3,4,5-triethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O4/c1-5-16-12-8-11(10(4)15)9-13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3

InChI Key

WMXSFSRRLUPCFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C

Origin of Product

United States

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